2-Phenyl-4H-1-benzopyran-4-ol
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Overview
Description
2-Phenyl-4H-1-benzopyran-4-ol is a chemical compound belonging to the class of flavonoids, which are polyphenolic secondary metabolites found in plants. This compound is known for its antioxidant properties and is structurally characterized by a benzopyran ring fused with a phenyl group. The systematic name of this compound is this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of catalysts such as triethylamine or piperidine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-4H-1-benzopyran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-4H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: Inhibits enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer’s.
Signal Transduction: Modulates signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Phenyl-4H-1-benzopyran-4-ol can be compared with other flavonoids and benzopyran derivatives:
Chrysin: Another flavonoid with similar antioxidant properties but different substitution patterns.
Apigenin: Known for its anti-inflammatory and anticancer activities.
Baicalein: Exhibits strong antioxidant and neuroprotective effects.
List of Similar Compounds
- Chrysin
- Apigenin
- Baicalein
- Luteolin
- Diosmetin
Properties
CAS No. |
1481-98-7 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenyl-4H-chromen-4-ol |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10,13,16H |
InChI Key |
AMMRESKRPJEGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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